molecular formula C10H9BrClN B8734089 2-(4-Bromo-2-chlorophenyl)-2-methylpropanenitrile

2-(4-Bromo-2-chlorophenyl)-2-methylpropanenitrile

Cat. No.: B8734089
M. Wt: 258.54 g/mol
InChI Key: MXVCFMQFYGFZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-chlorophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H9BrClN and its molecular weight is 258.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9BrClN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3

InChI Key

MXVCFMQFYGFZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(4-bromo-2-chlorophenyl)acetonitrile (1.11 g, 4.82 mmol) in anhydrous DMF (7.6 mL) is added methyl iodide (0.63 mL, 10.1 mmol). The solution is cooled to 0° C. and sodium hydride (60% susp. in oil, 0.63 g, 15.7 mmol) is added in 5 portions over 1 h. The reaction mixture is then left stirring to slowly warm up to room temperature for 18 h. The solution turned to a thick and brown orange paste. Water (20 mL) is then slowly added and the solution extracted with a 3:1 solution of hexane/Et2O (3×25 mL). The organic layer is washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product is purified by flash chromatography (eluent: Hex/EtOAc 9:1 to 8:2) to provide the expected product 2-(4-bromo-2-chlorophenyl)-2-methylpropanenitrile (0.79 g, 63%). 1H NMR (300 MHz, CHLOROFORM-D): δ 7.61 (1H, d, J=2.1 Hz), 7.43 (1H, dd, J=8.5, 2.1 Hz), 7.34 (1H, d, J=8.6 Hz), 1.85 (6H, s).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

NaH (95%, 1.18 g, 49.35 mmol) was suspended in DMF (25 mL) and cooled to 0° C. 4-bromo-2-chloro-phenyl)-acetonitrile (2.27 g, 9.87 mmol) from step 3 above, was dissolved in THF (10 mL) and slowly added via cannula and the reaction mixture stirred 20 min. MeI (6.10 mL, 98 mmol) was added and the resulting mixture was stirred overnight at room temperature. Reaction was quenched with H2O (50 mL). Solvents were removed in vacuo and residue partitioned between EtOAc and 1N HCl (50 mL). The organic phase was dried over Na2SO4 and evaporated. The crude organic product was purified by flash column chromatography (5% EtOAc in hexanes) to give the product (2.23 g, 87%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 7.34 (d, J=8.4 Hz, 1H), 7.43 (dd, J=8.4, 2.0 Hz, 1H), 7.61 (d, J=1.8 Hz, 1H).
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
87%

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